Aziridine, 1,-(1-butenyl)-, (Z)-
Description
Contextualization within Aziridine (B145994) Chemistry
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, analogous to epoxides. wikipedia.orgresearchgate.net The significant angle strain in the 60° bond angles of the ring makes them highly reactive and thus valuable as synthetic intermediates. wikipedia.orgnih.gov Their susceptibility to ring-opening reactions allows for the stereoselective synthesis of more complex, nitrogen-containing molecules like amino alcohols, diamines, and other heterocycles. acs.orgnih.govrsc.org Consequently, the development of synthetic methodologies for accessing aziridines is a significant area of research in organic chemistry. rsc.orgorganic-chemistry.org
Aziridine, 1,-(1-butenyl)-, (Z)- is a member of the N-vinyl or N-alkenyl aziridine family. acs.orgscholaris.ca A key feature of these molecules is the direct attachment of the aziridine nitrogen to a carbon-carbon double bond. This arrangement results in electronic properties that differ from those of conventional enamines. acs.orggoogle.com In typical enamines, the nitrogen lone pair can delocalize into the π-system of the double bond, rendering the β-carbon nucleophilic. However, in N-alkenyl aziridines, this delocalization is significantly reduced due to the pyramidal geometry of the nitrogen atom and the high s-character of its lone pair orbital, a consequence of the strained ring. google.comwikipedia.org This attenuated nucleophilicity allows for selective functionalization and reactivity not seen in classical enamines. google.com
The synthesis of N-alkenyl aziridines can be challenging. scholaris.ca While early methods often required the use of highly activated substrates like acetylenes or alkenyl halides with electron-withdrawing groups, modern approaches have expanded the scope. acs.orgscholaris.ca Straightforward methods for the palladium-catalyzed and copper-catalyzed N-alkenylation of aziridines with a variety of alkenyl halides and boronic acids have been developed, providing access to a wider range of these compounds. acs.org
Stereochemical Considerations in Aziridine, 1,-(1-butenyl)-, (Z)-
The stereochemistry of Aziridine, 1,-(1-butenyl)-, (Z)- is defined by two key structural features: the configuration of the butenyl double bond and the stereochemistry of the aziridine ring itself.
The "(Z)-" designation in the name refers to the geometry of the C1-C2 double bond in the butenyl substituent. It indicates that the higher-priority groups on each carbon of the double bond—in this case, the aziridine ring on C1 and the ethyl group on C2—are on the same side of the double bond. ontosight.ai This is distinct from its (E)- stereoisomer, where these groups would be on opposite sides. nist.gov
The aziridine ring itself possesses inherent stereochemical properties. The bond angles are highly compressed to approximately 60°, which imparts significant angle strain. wikipedia.org A notable characteristic of the aziridine nitrogen is its barrier to inversion. Unlike acyclic amines that typically undergo rapid nitrogen inversion at room temperature, the increased s-character of the nitrogen's lone pair orbital and the ring strain in aziridines increase the energy barrier for this process. wikipedia.org This can lead to the existence of stable or separable N-invertomers under certain conditions, particularly when the nitrogen is substituted with bulky groups. researchgate.net
Table 2: Expected Spectroscopic Data Characteristics
| Spectroscopy | Feature | Expected Region/Signals |
|---|---|---|
| ¹H NMR | Vinyl Protons | Signals in the olefinic region (δ 4.5-6.5 ppm), with coupling constants characteristic of a (Z)-configuration. |
| Aziridine Ring Protons | Shielded signals for the CH₂ groups of the aziridine ring (δ 1.0-3.0 ppm). researchgate.netacs.org | |
| Alkyl Protons | Signals corresponding to the ethyl group (CH₂CH₃) of the butenyl chain. | |
| ¹³C NMR | Vinyl Carbons | Two distinct signals in the olefinic region (δ 100-140 ppm). |
| Aziridine Ring Carbons | Shielded signals for the CH₂ carbons of the aziridine ring. researchgate.net | |
| Infrared (IR) | C=C Stretch | Absorption band around 1650 cm⁻¹ for the alkenyl C=C bond. |
| C-N Stretch | Absorption band in the fingerprint region for the aziridine C-N bond. nist.gov | |
| Mass Spectrometry (MS) | Molecular Ion Peak | A peak at m/z = 97, corresponding to the molecular weight of the compound. nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80839-94-7 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-[(Z)-but-1-enyl]aziridine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
InChI Key |
ZOJXHLVIYWZLQK-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\N1CC1 |
Canonical SMILES |
CCC=CN1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine, 1, 1 Butenyl , Z and Its Derivatives
Direct Synthesis Approaches to Aziridine (B145994), 1,-(1-butenyl)-, (Z)-
Direct approaches to the synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- can be broadly categorized into the formation of the aziridine ring from a precursor already containing the N-(1-butenyl) moiety or the construction of the N-alkenyl group on a pre-formed aziridine ring.
Cyclization Reactions from Suitable Precursors
Intramolecular cyclization is a fundamental strategy for the formation of aziridines. The Wenker synthesis and its modifications, which involve the cyclization of β-amino alcohols or their derivatives, are classic examples of this approach. researchgate.net For the synthesis of Aziridine, 1,-(1-butenyl)-, (Z)-, a plausible precursor would be (Z)-N-(1-butenyl)-2-aminoethanol. This precursor could be synthesized through the reaction of (Z)-1-butenylamine with an appropriate epoxide, followed by conversion of the resulting amino alcohol to a species suitable for cyclization, such as a β-haloamine or a sulfate (B86663) ester. researchgate.net The cyclization is typically induced by a base.
A general representation of the cyclization of a β-amino alcohol derivative is shown below:
Scheme 1: General representation of aziridine synthesis via cyclization of a β-amino alcohol derivative.
The synthesis of the required (Z)-1-butenylamine could be achieved through various methods, including the reduction of the corresponding nitrile or amide. The stereoselective formation of the (Z)-double bond is a critical step in this approach.
Aziridination of Olefinic and Iminoid Substrates
The direct aziridination of olefins via nitrene transfer is a powerful and widely used method for constructing the aziridine ring. nih.gov However, this method typically yields N-H or N-acylated/sulfonylated aziridines. The direct transfer of an N-(1-butenyl)nitrene is not a common transformation. A more feasible, albeit indirect, approach could involve the aziridination of a suitable diene, followed by chemical modification to introduce the desired N-substituent.
Alternatively, the reaction of carbenes or carbenoids with imines is another established route to aziridines. nih.gov In the context of synthesizing the target molecule, one could envision the reaction of a suitable carbene with an imine that already contains the (Z)-1-butenyl group on the nitrogen atom.
A recent development in aziridine synthesis involves the electrochemical coupling of alkenes and primary amines. nih.govresearchgate.net This method allows for the formation of N-alkyl aziridines from readily available starting materials. Theoretically, this method could be adapted for the synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- by using (Z)-1-butenylamine as the primary amine coupling partner.
Enantioselective and Diastereoselective Strategies for Aziridine Ring Formation
The development of stereoselective methods for aziridine synthesis is crucial for accessing chiral building blocks for pharmaceuticals and other fine chemicals. Several powerful strategies have emerged, which could potentially be applied to the synthesis of chiral derivatives of Aziridine, 1,-(1-butenyl)-, (Z)-. The existence of related chiral N-alkenyl aziridines, such as (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, has been documented, highlighting the feasibility of such targets. ucdavis.edu
The use of N-tert-butanesulfinyl imines as chiral auxiliaries has proven to be a robust method for the asymmetric synthesis of amines and their derivatives, including aziridines. The reduction of N-sulfinyl imines can proceed with high diastereoselectivity, which is controlled by the chiral sulfinyl group. For the synthesis of a chiral aziridine, an N-tert-butanesulfinyl α-halo imine can be reduced, followed by base-induced cyclization to afford the chiral N-sulfinyl aziridine. scholaris.ca The sulfinyl group can then be removed under mild acidic conditions.
To apply this to the target molecule, one could either start with an N-sulfinyl imine already bearing the (Z)-1-butenyl group or, more practically, introduce the butenyl group after the formation of the chiral N-H aziridine.
Table 1: Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines scholaris.ca
| Entry | α-Chloro Imine Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Overall Yield (%) |
| 1 | (RS)-N-tert-Butanesulfinyl-1-chloro-3-methyl-2-butanimine | LiBHEt3 | 92:8 | 76 |
| 2 | (RS)-N-tert-Butanesulfinyl-1-chloro-2-phenylethanimine | LiBHEt3 | 85:15 | 81 |
| 3 | (RS)-N-tert-Butanesulfinyl-1-chloro-3,3-dimethyl-2-butanimine | LiBHEt3 | 90:10 | 78 |
Note: The data in this table represents the synthesis of N-sulfinyl aziridines and serves as a general example of the methodology.
The reaction of sulfur ylides with imines provides a direct route to aziridines. Chiral sulfides can be used to generate chiral sulfur ylides, which can then react with imines to produce chiral aziridines with high enantioselectivity. This method has been successfully applied to a wide range of imines.
A plausible strategy for the synthesis of a chiral derivative of the target compound would involve the reaction of a chiral sulfur ylide with an imine possessing the (Z)-1-butenyl substituent on the nitrogen atom. The stereochemical outcome of the reaction would be determined by the chirality of the sulfide (B99878) and the geometry of the imine.
A modern and highly efficient method for the enantioselective synthesis of aziridines is the copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. This method allows for the direct formation of alkyl-substituted chiral aziridines from achiral starting materials with high regio- and enantiocontrol.
While this method directly leads to N-alkoxycarbonyl or related N-protected aziridines, it could be a key step in a multi-step synthesis of the target compound. For instance, a suitably substituted allylic hydroxylamine ester could be cyclized to a chiral aziridine, which could then undergo further modifications to introduce the (Z)-1-butenyl group on the nitrogen atom.
Indirect Synthetic Routes via Aziridine Scaffold Modification
Indirect synthetic strategies provide a powerful platform for accessing complex aziridine structures. These methods begin with a readily available aziridine, which is then chemically altered to introduce the desired N-substituent. This approach can offer advantages in terms of substrate scope and stereochemical control.
Functional Group Interconversions on Aziridine Rings
Functional group interconversions on the aziridine nitrogen are a key strategy for the synthesis of N-alkenyl aziridines. These transformations allow for the conversion of a simple N-substituted aziridine into a more complex target molecule.
One of the most effective methods for the stereoselective synthesis of (Z)-N-alkenyl aziridines is the isomerization of N-allyl aziridines. scholaris.canih.gov Research has demonstrated that rhodium-hydride catalysts can efficiently promote the isomerization of N-allyl aziridines to the corresponding N-(1-propenyl)aziridines with high selectivity for the (Z)-isomer. scholaris.ca This transformation is significant as the conventional isomerization of N-allyl amines typically yields the thermodynamically more stable (E)-enamines. scholaris.ca The observed (Z)-selectivity in the case of aziridines is attributed to the unique electronic and steric properties of the three-membered ring. While a direct synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- via this specific isomerization has not been explicitly detailed in the reviewed literature, the principle established with N-allyl aziridines provides a strong foundation for its potential synthesis from an N-(2-butenyl)aziridine precursor.
Another important class of functional group interconversions involves the N-alkenylation of aziridines through metal-catalyzed cross-coupling reactions. scholaris.cascilit.com Palladium-catalyzed methods have been developed for the reaction of aziridines with alkenyl halides, while copper-catalyzed protocols enable the coupling of aziridines with alkenylboronic acids. scholaris.cascilit.com These reactions offer a direct means to form the N-C(alkenyl) bond on a pre-existing aziridine ring. The choice of catalyst and coupling partner can influence the yield and stereoselectivity of the reaction.
Furthermore, N-acyl aziridines can serve as precursors for N-alkenyl aziridines. The Peterson olefination reaction, for instance, can be employed to convert an N-acyl aziridine into an N-alkenyl aziridine. scholaris.ca This reaction involves the use of an α-silyl carbanion, which reacts with the carbonyl group of the N-acyl aziridine to form the desired alkene.
The following table summarizes various indirect synthetic routes involving functional group interconversions on the aziridine scaffold.
| Starting Material | Reagents and Conditions | Product Type | Key Findings |
| N-Allyl aziridine | Rhodium-hydride catalyst | (Z)-N-Alkenyl aziridine | High (Z)-selectivity is achieved, in contrast to typical N-allyl amine isomerizations. scholaris.ca |
| Aziridine | Alkenyl halide, Palladium catalyst | N-Alkenyl aziridine | Provides a direct method for N-alkenylation. scholaris.cascilit.com |
| Aziridine | Alkenylboronic acid, Copper catalyst | N-Alkenyl aziridine | An alternative cross-coupling method for N-alkenylation. scholaris.cascilit.com |
| N-Acyl aziridine | α-Silyl carbanion (Peterson olefination) | N-Alkenyl aziridine | Allows for the conversion of an amide functionality to an alkene. scholaris.ca |
| α-Lithiated terminal aziridines | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium dicyclohexylamide (LiNCy2) | Isomerized aziridine derivatives | The nature of the N-protecting group dictates the reaction pathway, leading to either dimerization or isomerization. nih.gov |
Chemical Reactivity and Reaction Mechanisms of Aziridine, 1, 1 Butenyl , Z
Nucleophilic Ring-Opening Reactions of Aziridine (B145994), 1,-(1-butenyl)-, (Z)-
Nucleophilic ring-opening is a cornerstone of aziridine chemistry, providing a pathway to a diverse array of functionalized amine compounds. clockss.orgwikipedia.org The presence of the N-alkenyl group in Aziridine, 1,-(1-butenyl)-, (Z)- is expected to influence the reactivity of the aziridine ring, distinguishing it from simple N-alkyl or N-aryl aziridines. sigmaaldrich.comacs.org
Regioselectivity in Aziridine Ring Opening
The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of its chemistry, determining the final product structure. For an unsubstituted aziridine ring, such as in Aziridine, 1,-(1-butenyl)-, (Z)-, the two carbon atoms are chemically equivalent. However, in substituted N-alkenylaziridines, the site of nucleophilic attack is influenced by steric and electronic factors. researchgate.netnih.gov
In the case of 2-substituted aziridines, the regioselectivity is highly dependent on the nature of the substituent and the nucleophile. For instance, with an acyl substituent, nucleophiles like azide, halide, or cyanide tend to attack the more hindered carbon atom. nih.gov Conversely, alcohols often favor attack at the less hindered carbon. nih.gov For Aziridine, 1,-(1-butenyl)-, (Z)-, which is unsubstituted on the ring, nucleophilic attack would lead to a single regioisomer, unless the butenyl group itself directs the attack, which is less common for N-substituents that are not directly activating the ring carbons.
Recent studies on bicyclic N-aryl aziridines have demonstrated that ring-opening reactions can proceed with high regioselectivity under various conditions. bohrium.com The regioselectivity in the ring-opening of aziridines can be controlled by the substituents on the ring, the electrophiles used for activation, and the nucleophiles themselves. frontiersin.org In some cases, the presence of a nearby functional group on a substituent can direct the regioselectivity of the ring-opening. nih.gov
Stereospecificity in Aziridine Ring Opening
The ring-opening of aziridines is typically a stereospecific process. The reaction generally proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. When enantiopure aziridines are used, this stereospecificity allows for the synthesis of chiral products with a high degree of stereochemical control. researchgate.net
For Aziridine, 1,-(1-butenyl)-, (Z)-, which is achiral, the concept of stereospecificity in this context would apply if chiral nucleophiles were used or if the butenyl group were to create a chiral environment. In the broader context of substituted N-alkenylaziridines, the stereochemistry of the products is highly dependent on the stereochemistry of the starting aziridine and the reaction conditions. nih.govacs.org
Influence of Substituents on Ring-Opening Pathways
The N-substituent plays a crucial role in the reactivity of the aziridine ring. Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or carbonyl groups, activate the ring towards nucleophilic attack by stabilizing the developing negative charge on the nitrogen atom as it becomes a better leaving group. clockss.orgnih.gov The N-(Z)-1-butenyl group in the title compound is not a strong electron-withdrawing group, suggesting that the aziridine ring will be less activated than in N-acyl or N-sulfonyl aziridines.
The reactivity of N-alkenyl aziridines has been shown to be different from that of conventional enamines. sigmaaldrich.comacs.org The substituents on the aziridine ring have a profound effect on the regioselectivity of the ring-opening reaction. researchgate.netnih.govfrontiersin.org For example, the presence of a carboxylate group can direct nucleophilic attack to the most substituted carbon atom. nih.gov
Ring-Opening by Various Nucleophiles (e.g., Hydride, Halides, Alcohols, Organolithium Reagents)
A wide range of nucleophiles can be employed to open the aziridine ring, leading to a variety of functionalized products. wikipedia.org
Hydride: While specific examples with N-alkenylaziridines are scarce, hydride reagents are generally capable of opening aziridine rings to form amines. The regioselectivity would depend on the substitution pattern of the aziridine.
Halides: Halide ions are effective nucleophiles for aziridine ring-opening, particularly when the aziridine is activated. nih.gov
Alcohols: Alcohols can act as nucleophiles to open aziridine rings, often under acidic catalysis or with activated aziridines, to yield amino ethers. nih.govresearchgate.netnih.gov
Organolithium Reagents: Organolithium reagents are potent carbon nucleophiles that readily open aziridine rings to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com
The table below summarizes the expected products from the reaction of Aziridine, 1,-(1-butenyl)-, (Z)- with various nucleophiles, based on the general reactivity of N-substituted aziridines.
| Nucleophile | Reagent Example | Expected Product |
| Hydride | Lithium Aluminium Hydride (LiAlH₄) | N-(1-butenyl)ethanamine |
| Halide | Sodium Bromide (NaBr) with acid catalyst | 1-bromo-N-(1-butenyl)ethan-2-amine |
| Alcohol | Methanol (CH₃OH) with acid catalyst | 1-methoxy-N-(1-butenyl)ethan-2-amine |
| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | N-(1-butenyl)hexan-2-amine |
Electrophilic Reactivity of Aziridine, 1,-(1-butenyl)-, (Z)-
The nitrogen atom of the aziridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. Protonation or alkylation of the nitrogen atom forms an aziridinium (B1262131) ion, which is highly activated towards nucleophilic ring-opening. nih.govfrontiersin.org
The double bond in the N-(Z)-1-butenyl group also introduces a site of electrophilic reactivity. Electrophilic addition to the double bond is a possibility, though this may compete with reactions at the aziridine ring. The principles of electrophilic aromatic substitution, where an electrophile replaces an atom on an aromatic ring, can provide some analogy for the electrophilic reactions of the butenyl group. libretexts.orgbyjus.comyoutube.commasterorganicchemistry.com
Oxidative and Reductive Transformations of Aziridine, 1,-(1-butenyl)-, (Z)-
The oxidation and reduction of N-alkenylaziridines can lead to a variety of interesting transformations.
Oxidative Transformations: The double bond of the butenyl group is susceptible to oxidative cleavage by reagents such as ozone or potassium permanganate. The aziridine ring itself can be oxidized under certain conditions.
Reductive Transformations: The double bond of the butenyl group can be reduced to a butyl group via catalytic hydrogenation. The aziridine ring can also be reductively cleaved. For instance, reduction of N-tert-butanesulfinyl α-chloro imines can lead to the formation of aziridines. acs.org Nickel-catalyzed rearrangements of vinyl aziridines have been reported, leading to the formation of imines or 1,3-butadienylamines, which represent a type of reductive transformation. nih.gov
The table below outlines potential oxidative and reductive transformations of Aziridine, 1,-(1-butenyl)-, (Z)-.
| Transformation | Reagent Example | Expected Product |
| Oxidation (double bond) | Ozone (O₃), followed by a reductive workup | 1-Aziridinylpropan-1-one |
| Reduction (double bond) | Hydrogen (H₂) with Palladium catalyst (Pd/C) | 1-Butylaziridine |
| Reductive Ring Cleavage | Lithium Aluminium Hydride (LiAlH₄) | N-Butylethylamine |
Oxidation Reactions (e.g., to Aziridine N-oxides)
The oxidation of N-alkenyl aziridines, such as Aziridine, 1,-(1-butenyl)-, (Z)-, can lead to the formation of aziridine N-oxides as transient intermediates. These intermediates are typically unstable and can undergo subsequent rearrangements. A common transformation observed is the organic-chemistry.orgnih.gov-Meisenheimer rearrangement. synarchive.comresearchgate.netnih.gov
When Aziridine, 1,-(1-butenyl)-, (Z)- is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the nitrogen atom is oxidized to form the corresponding N-oxide. This N-oxide intermediate can then rapidly rearrange via a concerted, five-membered transition state, characteristic of a organic-chemistry.orgnih.gov-sigmatropic shift. synarchive.com This process involves the migration of the aziridine group to the allylic carbon of the butenyl substituent, resulting in the formation of an O-alkenyl-hydroxylamine derivative. Further oxidation of the resulting product may occur, potentially leading to nitrones. researchgate.net
The general mechanism for this transformation is outlined below:
Mechanism of Oxidation and organic-chemistry.orgnih.gov-Meisenheimer Rearrangement
| Step | Description | Intermediate/Product |
| 1. N-Oxidation | The nitrogen atom of Aziridine, 1,-(1-butenyl)-, (Z)- attacks the peroxyacid (e.g., m-CPBA), forming a transient N-oxide intermediate. | Aziridine N-oxide |
| 2. organic-chemistry.orgnih.gov-Rearrangement | The N-oxide undergoes a rapid, concerted organic-chemistry.orgnih.gov-sigmatropic rearrangement. The N-O bond cleaves as a new C-O bond forms at the allylic position of the butenyl group. | O-(1-ethylallyl)hydroxylamine derivative |
| 3. Further Reactions | The hydroxylamine (B1172632) derivative may be isolated or undergo further oxidation or other transformations depending on the reaction conditions and the presence of excess oxidant. | Various |
Transition Metal-Catalyzed Transformations Involving Aziridine, 1,-(1-butenyl)-, (Z)-
The dual functionality of Aziridine, 1,-(1-butenyl)-, (Z)- makes it a versatile substrate for a variety of transition metal-catalyzed reactions. These transformations often leverage the reactivity of either the strained ring or the alkenyl group, leading to complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions of Aziridines
Palladium catalysts are effective in promoting the cross-coupling of vinyl aziridines with various partners, notably organoboronic acids, in reactions analogous to the Suzuki coupling. nobelprize.org For a substrate like Aziridine, 1,-(1-butenyl)-, (Z)-, these reactions typically proceed via an SN2' mechanism, where the nucleophile attacks the double bond at the position gamma to the nitrogen atom, inducing ring opening. nih.govresearchgate.net
This regioselectivity results in the formation of allylic amines. The use of specific palladium pincer-complex catalysts allows these reactions to occur under mild conditions, tolerating a range of functional groups. nih.govresearchgate.net The mechanism involves the transmetalation of the organoboronic acid to the palladium catalyst, followed by the SN2'-type ring-opening of the aziridine. A key feature of this pincer-complex-catalyzed process is that the palladium atom is proposed to remain in the +2 oxidation state throughout the catalytic cycle, which helps to prevent oxidative side reactions. nih.govresearchgate.net
Typical Conditions for Palladium-Catalyzed Cross-Coupling of Vinyl Aziridines
| Parameter | Condition | Reference |
| Catalyst | Palladium Pincer Complex (0.5-2.5 mol%) | nih.gov |
| Coupling Partner | Aryl- or Vinylboronic Acids | nih.govacs.org |
| Solvent | THF or Dioxane | nih.gov |
| Temperature | Room Temperature to Mild Heating | nih.gov |
| Outcome | High regioselectivity for allylic amines (E-isomers often favored) | researchgate.net |
The catalytic cycle generally consists of oxidative addition of the aziridine to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgacs.orguwindsor.ca
Nickel-Catalyzed Carboxylation of Aziridines
Nickel-catalyzed reductive carboxylation presents a method for incorporating carbon dioxide (CO₂) into organic molecules. This transformation has been successfully applied to N-substituted aziridines to produce valuable β-amino acids. acs.orgacs.org The reaction proceeds under an atmospheric pressure of CO₂ using a nickel catalyst, a ligand, and a manganese reductant. acs.org
While the substrate scope has been extensively demonstrated for N-tosyl and N-aryl aziridines, the protocol's tolerance of various functional groups suggests its potential applicability to N-alkenyl aziridines like Aziridine, 1,-(1-butenyl)-, (Z)-. acs.org The reaction exhibits excellent chemo- and regioselectivity, with CO₂ insertion occurring exclusively at the aziridine backbone, cleaving one of the C-N bonds. acs.org
Optimized Conditions for Nickel-Catalyzed Aziridine Carboxylation
| Component | Reagent/Condition | Purpose | Reference |
| Catalyst | NiCl₂·glyme (10 mol%) | Nickel Precursor | acs.org |
| Ligand | Bipyridine-type ligand (e.g., L1, 20 mol%) | Stabilizes Ni center | acs.org |
| Reductant | Mn powder (3 equiv) | Reduces Ni(II) to active Ni(0) | acs.org |
| CO₂ Source | CO₂ (1 atm) | C1 building block | acs.org |
| Solvent | DMPU | Reaction Medium | acs.org |
| Additive | MeOH (5 equiv) | Critical for reactivity | acs.org |
Mechanistic studies point to the involvement of Ni(I) species within the catalytic cycle. The reaction is thought to proceed via an SN2-type insertion of the Ni(0) complex into the aziridine ring. acs.org
Isomerization Reactions of Aziridines
N-alkenyl aziridines can undergo isomerization reactions catalyzed by transition metals, most notably rhodium. While the isomerization of typical N-allylamines using rhodium(I) hydride catalysts usually yields the thermodynamically more stable E-enamines, N-allylaziridines, and by extension N-alkenylaziridines like Aziridine, 1,-(1-butenyl)-, (Z)-, surprisingly afford the geometrically stable Z-enamines with high stereoselectivity. nih.govnih.gov
This unusual selectivity suggests a deviation from the standard mechanism involving a simple rhodium hydride addition/β-hydride elimination sequence. The proposed mechanism that accounts for the formation of the Z-isomer involves an initial C-H activation, followed by rearrangement to form a five-membered cyclometallated rhodium intermediate. Subsequent reductive elimination of a C-H bond from this intermediate leads to the observed Z-enamine product. nih.gov
Key Aspects of Rhodium-Catalyzed Isomerization of N-Allylaziridines
| Feature | Observation/Mechanism | Reference |
| Catalyst | RhH(CO)(PPh₃)₃ or [Rh(BINAP)(COD)]OTf | nih.gov |
| Substrate | N-Allylaziridines | nih.govnih.gov |
| Product | Z-enamines | nih.govnih.gov |
| Stereoselectivity | High (e.g., >95:5 Z/E) | nih.gov |
| Proposed Mechanism | C-H activation → Cyclometallated intermediate → Reductive elimination | nih.gov |
Reactivity of Aziridinium Ion Intermediates Derived from Aziridine, 1,-(1-butenyl)-, (Z)-
Non-activated aziridines can be activated by reaction with electrophiles (e.g., protons, alkylating agents) to form highly reactive aziridinium ions. frontiersin.org The formation of an aziridinium ion from Aziridine, 1,-(1-butenyl)-, (Z)- significantly increases the ring strain, making it highly susceptible to nucleophilic attack and subsequent ring-opening. frontiersin.org
The regioselectivity of the ring-opening is dependent on several factors, including the nature of the nucleophile and the substitution pattern of the aziridinium ion. organic-chemistry.orgfrontiersin.orgnih.gov For the aziridinium ion derived from Aziridine, 1,-(1-butenyl)-, (Z)-, a nucleophile can attack at three potential sites:
C2/C3 of the Aziridine Ring (SN2 attack): Attack at one of the ring carbons leads to the cleavage of a C-N bond. Attack at the less sterically hindered carbon is generally favored.
C4' of the Butenyl Group (SN2' attack): The vinyl group allows for a conjugate-type attack at the terminal carbon of the double bond, which also results in the opening of the aziridine ring.
The presence of the vinyl group often directs nucleophiles to attack in an SN2' fashion, leading to allylic amine derivatives. This pathway is electronically favored as it resolves the positive charge on the nitrogen through a conjugated system. However, direct attack at the ring carbons can also occur, and the outcome can be tuned by the choice of nucleophile and reaction conditions. organic-chemistry.orgnih.gov For example, "hard" nucleophiles may favor direct attack at the ring, while "soft" nucleophiles might prefer the SN2' pathway.
Spectroscopic and Computational Investigations of Aziridine, 1, 1 Butenyl , Z
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. For a molecule like "Aziridine, 1,-(1-butenyl)-, (Z)-", a combination of methods would be necessary to confirm its identity and understand its electronic and geometric properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "(Z)-1-(1-butenyl)aziridine", both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aziridine (B145994) ring and the butenyl group. The coupling constants (J-values) between the vinylic protons would be characteristic of the (Z)-configuration, typically falling in the range of 7-12 Hz. The chemical shifts of the aziridine ring protons would be influenced by the nitrogen atom and the adjacent double bond.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the sp² carbons of the butenyl group and the sp³ carbons of the aziridine ring would be diagnostic.
A hypothetical ¹H NMR data table for the compound is presented below:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aziridine CH₂ | d | d | J |
| Aziridine CH₂ | d' | d | J' |
| N-CH= | δ | dt | Jvicinal, Jallylic |
| =CH-CH₂ | δ' | dq | Jvicinal, Jgeminal |
| CH₂-CH₃ | δ'' | tq | Jvicinal, Jvicinal |
| CH₃ | δ''' | t | Jvicinal |
Note: The chemical shifts (δ) and coupling constants (J) are hypothetical and would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For "Aziridine, 1,-(1-butenyl)-, (Z)-" (molecular formula C₆H₁₁N, molecular weight 97.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 97.
The fragmentation pattern would provide insights into the structure. Common fragmentation pathways for aziridines include ring opening and cleavage of the substituent groups. While the mass spectrum for the (E)-isomer is available in the NIST WebBook, the spectrum for the (Z)-isomer is not. However, it is expected that the (Z)-isomer would exhibit a similar fragmentation pattern, although the relative intensities of the fragment ions might differ.
A table of expected major fragments is provided below:
| m/z | Proposed Fragment |
| 97 | [M]⁺ (Molecular ion) |
| 68 | [M - CH₂CH₃]⁺ |
| 54 | [M - C₃H₅]⁺ |
| 42 | [C₂H₄N]⁺ (Aziridine ring fragment) |
Photoelectron Spectroscopy for Electronic Structure Assessment
Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon photoionization. This technique could be used to probe the energies of the molecular orbitals of "(Z)-1-(1-butenyl)aziridine". The spectrum would show bands corresponding to the ionization from the nitrogen lone pair, the π-orbital of the double bond, and the σ-orbitals of the aziridine ring and the butenyl chain. To date, no specific photoelectron spectroscopy studies on this compound have been reported in the literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "(Z)-1-(1-butenyl)aziridine" could be grown, this technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the geometry of the aziridine ring and the (Z)-configuration of the double bond. There are currently no published crystal structures for this specific compound.
Theoretical and Computational Chemistry Studies
In the absence of extensive experimental data, theoretical and computational methods can provide valuable insights into the structure, stability, and properties of molecules.
Quantum Chemical Calculations (e.g., DFT, DLPNO-CCSD(T)) on Aziridine Structures
Quantum chemical calculations, such as Density Functional Theory (DFT) and high-accuracy methods like Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)), are powerful tools for investigating molecular properties.
DFT Calculations: DFT methods could be used to optimize the geometry of "(Z)-1-(1-butenyl)aziridine" and to calculate its vibrational frequencies, which could then be compared with experimental infrared (IR) and Raman spectra. DFT can also be used to predict NMR chemical shifts, providing a valuable aid in the interpretation of experimental spectra.
DLPNO-CCSD(T) Calculations: For a more accurate determination of the electronic energy and relative stabilities of different conformers or isomers, the high-level DLPNO-CCSD(T) method would be employed. This method is known for its high accuracy, approaching the "gold standard" of quantum chemistry, while being computationally feasible for molecules of this size. Such calculations could definitively predict the most stable conformation and provide benchmark energetic data.
A table summarizing the types of information obtainable from these computational methods is shown below:
| Computational Method | Information Obtained |
| DFT (e.g., B3LYP/6-31G*) | Optimized geometry (bond lengths, angles), vibrational frequencies, NMR chemical shifts, relative conformational energies. |
| DLPNO-CCSD(T) | Highly accurate electronic energies, definitive conformational analysis, reaction enthalpies and activation barriers. |
Mechanistic Pathway Elucidation through Computational Modeling of Reactions
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving strained heterocycles like aziridines. For derivatives such as Aziridine, 1,-(1-butenyl)-, (Z)-, where multiple reaction pathways are often plausible, computational modeling provides invaluable insights into the operative mechanisms, transition states, and reaction intermediates that may be fleeting and difficult to observe experimentally.
A key area of investigation for N-alkenyl aziridines is their participation in cycloaddition reactions. The concerted [2+2] cycloaddition pathway is often considered, but computational studies on analogous systems have revealed that alternative, lower-energy pathways can be dominant. For instance, quantum chemical calculations, specifically using Density Functional Theory (DFT) at the B3LYP level, have been employed to scrutinize the cycloaddition of N-alkenyl aziridines with various reactants. nih.gov
In a study on a related N-alkenyl aziridine, (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, with dimethyl acetylene (B1199291) dicarboxylate (DMAD), computational analysis was instrumental in distinguishing between concerted and stepwise mechanisms. nih.gov The calculations revealed that a stepwise pathway is energetically preferred over a concerted one. This finding underscores the importance of considering non-concerted pathways in the reactions of N-alkenyl aziridines, as the strained aziridine ring and the electronic nature of the N-alkenyl substituent can significantly influence the reaction trajectory. The stepwise mechanism involves the formation of a diradical or zwitterionic intermediate, which can have a lower activation barrier compared to the highly ordered transition state of a concerted cycloaddition.
These computational findings are critical for understanding and predicting the reactivity of Aziridine, 1,-(1-butenyl)-, (Z)-. The preference for a stepwise mechanism can have significant implications for the stereochemical outcome of the reaction, as the intermediate may have a longer lifetime, allowing for bond rotations that could lead to a mixture of stereoisomers.
Prediction and Rationalization of Regio- and Stereoselectivity in Transformations
Beyond elucidating the fundamental reaction pathway, computational modeling is a cornerstone in predicting and rationalizing the regio- and stereoselectivity of chemical transformations involving Aziridine, 1,-(1-butenyl)-, (Z)-. The spatial arrangement of atoms in the transition states leading to different products determines the selectivity, and computational methods can accurately calculate the energies of these transition states.
Following the initial cycloaddition, N-alkenyl aziridines can undergo subsequent rearrangements, such as electrocyclic ring-opening of the resulting cyclobutene (B1205218) intermediate. The stereochemical course of this ring-opening is crucial as it determines the final product structure. Computational studies on the electrocyclic ring-opening of the cyclobutene formed from the reaction of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane have provided a clear rationalization for the observed high stereoselectivity. nih.gov
The investigation focused on the formation of two possible diastereomeric dienamine products, termed "methyl-in" and "methyl-out," which arise from different rotational pathways during the conrotatory ring-opening process. By calculating the energy profiles for both pathways, the study determined that the transition state leading to the "methyl-in" product is significantly lower in energy than that leading to the "methyl-out" product. nih.gov This energy difference provides a quantitative basis for the experimentally observed stereoselectivity.
| Product | Relative Energy Difference (kcal/mol) | Predicted Outcome |
|---|---|---|
| "methyl-in" dienamine | 0 | Preferred Product |
| "methyl-out" dienamine | 4-5 | Disfavored Product |
The calculated energy preference of 4-5 kcal/mol for the "methyl-in" product is a substantial difference, explaining why this isomer is formed with high stereoselectivity. nih.gov This computational insight is directly applicable to understanding the potential transformations of Aziridine, 1,-(1-butenyl)-, (Z)-, suggesting that its reactions can also be guided by subtle steric and electronic factors that favor specific three-dimensional arrangements in the transition state, leading to highly selective product formation.
Applications of Aziridine, 1, 1 Butenyl , Z in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
Aziridine (B145994), 1,-(1-butenyl)-, (Z)- is a trifunctional building block, possessing a nucleophilic nitrogen atom, an electrophilic aziridine ring, and a reactive alkenyl group. The inherent ring strain of the aziridine moiety (approximately 27 kcal/mol) renders it susceptible to ring-opening reactions, while the enamine-like character of the N-alkenyl group allows for a range of cycloaddition and rearrangement reactions. nih.govresearchgate.net The (Z)-geometry of the butenyl substituent is of particular synthetic interest, as it can be exploited to control the stereochemistry of subsequent transformations. acs.orgacs.org
The synthesis of (Z)-N-alkenyl aziridines can be achieved through methods such as the rhodium-catalyzed isomerization of the corresponding N-allyl aziridines, which selectively yields the (Z)-enamine. acs.orgscholaris.ca This controlled synthesis is crucial for harnessing the stereospecific reactivity of the molecule in complex synthesis.
Synthesis of Nitrogen-Containing Heterocycles
The reactivity of Aziridine, 1,-(1-butenyl)-, (Z)- makes it a valuable precursor for a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
One of the most fundamental transformations of aziridines is their ring-opening by various nucleophiles to produce β-functionalized amines. mdpi.comdntb.gov.ua In the case of Aziridine, 1,-(1-butenyl)-, (Z)-, this reaction can be triggered by acids or nucleophiles, leading to the formation of highly functionalized amine derivatives. nih.govrsc.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the reaction conditions. For N-activated aziridines, the attack often occurs at the less substituted carbon. nih.gov
Table 1: Hypothetical Ring-Opening Reactions of Aziridine, 1,-(1-butenyl)-, (Z)-
| Nucleophile (Nu-H) | Product | Potential Reaction Conditions |
| Thiophenol | 2-(Phenylthio)-N-(1-butenyl)butane-1-amine | Room Temperature, CH₂Cl₂ |
| Methanol | N-(1-Butenyl)-2-methoxybutane-1-amine | Lewis Acid Catalyst (e.g., BF₃·OEt₂) |
| Sodium Azide | 2-Azido-N-(1-butenyl)butane-1-amine | NaN₃, NH₄Cl, MeOH/H₂O |
The versatile reactivity of the aziridine ring allows for its conversion into valuable amino acid and amino alcohol precursors. For instance, ring-opening of the aziridine with a cyanide nucleophile, followed by hydrolysis of the resulting aminonitrile, would provide a route to β-amino acids. While direct routes from N-alkenyl aziridines are less common, the general reactivity of aziridines supports this potential application. rsc.org Similarly, hydrolysis of the aziridine ring under acidic or basic conditions can yield amino alcohols, although the conditions must be carefully controlled to avoid undesired side reactions of the alkenyl group.
N-Alkyl and N-aryl aziridines are known to react with carbon dioxide, often in the presence of a catalyst, to afford oxazolidinones. researchgate.netnih.govorganic-chemistry.org This transformation is a valuable method for the synthesis of these pharmaceutically important heterocycles. By analogy, Aziridine, 1,-(1-butenyl)-, (Z)- could undergo a similar cycloaddition with CO₂ to yield the corresponding oxazolidinone with the (Z)-1-butenyl group on the nitrogen.
Furthermore, the reaction of aziridines with imines or their precursors can lead to the formation of 1,2-diamines. researchgate.net This reaction would provide access to diamine structures with a specific substitution pattern dictated by the starting aziridine and imine.
Table 2: Potential Heterocycle Formation from Aziridine, 1,-(1-butenyl)-, (Z)-
| Reagent | Product Heterocycle |
| Carbon Dioxide (CO₂) | 3-(1-Butenyl-Z)-oxazolidin-2-one |
| Iminium Salt | N¹-(1-Butenyl-Z)-1,2-diamine derivative |
Vinylaziridines, a class of compounds to which Aziridine, 1,-(1-butenyl)-, (Z)- belongs, are known to undergo ring expansion reactions to form larger heterocycles such as azetidines, pyrrolidines, and piperidines. nih.govmagtech.com.cn These transformations are often thermally or photochemically induced and proceed through pericyclic rearrangements. For instance, the rearrangement of a vinylaziridine can lead to a seven-membered azepine. nih.gov The specific conditions and the substitution pattern on the aziridine and vinyl groups dictate the outcome of these rearrangements. The synthesis of azetidines from aziridines has been achieved through reaction with dimethylsulfoxonium methylide. acs.org
The stereocontrolled synthesis of nitrogen-containing heterocycles from aziridine precursors is a powerful strategy in the total synthesis of alkaloids and other natural products. nih.gov The (Z)-stereochemistry of the butenyl group in Aziridine, 1,-(1-butenyl)-, (Z)- can be used to direct the stereochemical outcome of key bond-forming reactions.
For example, (Z)-N-alkenyl aziridines can undergo stereoselective [2+2] cycloaddition reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form cyclobutene (B1205218) intermediates. acs.orgacs.orgucdavis.edu Subsequent electrocyclic ring-opening of the cyclobutene can lead to highly substituted dienes, which are versatile intermediates for further transformations in natural product synthesis. acs.orgnih.gov The stereochemistry of the final product is often controlled by the initial (Z)-geometry of the enamine. acs.orgacs.org
Application in Polymer Chemistry and Materials Science
While specific, documented research on the polymerization of Aziridine, 1,-(1-butenyl)-, (Z)- and its applications in materials science is not extensively available in public literature, the molecule's unique bifunctional nature, possessing both a reactive aziridine ring and a polymerizable butenyl group, suggests significant potential for the creation of novel polymers. The behavior of this monomer can be inferred from the well-established chemistry of N-alkyl aziridines and vinyl monomers. Two primary pathways for polymerization can be proposed: polymerization involving the aziridine ring and polymerization of the vinyl group.
The strained three-membered aziridine ring is susceptible to ring-opening polymerization, typically through a cationic mechanism (CROP). rsc.orgchemcess.com This process, usually initiated by acids or Lewis acids, would be expected to produce a polymer with a poly(ethylene imine)-like backbone and pendant butenyl groups. researchgate.net The polymerization of N-substituted aziridines generally leads to the formation of branched polymers. rsc.orgresearchgate.netresearchgate.net This branching occurs due to the nitrogen atoms within the polymer backbone acting as nucleophiles and attacking the active aziridinium (B1262131) ion at the end of a growing chain. rsc.org The resulting polymer would be a viscous liquid or a solid with a high density of amine groups, making it a candidate for applications such as chelation of metal ions, gas (e.g., CO2) capture, and as a component in coatings and adhesives. rsc.orgrsc.org
Alternatively, the 1-butenyl group can undergo polymerization through mechanisms common to vinyl monomers, such as radical, cationic, or transition-metal-catalyzed polymerization. nih.govflinders.edu.au This would yield a polymer with a polyalkane backbone and pendant aziridine rings. The properties of such a polymer would be largely determined by the nature of the backbone, while the aziridine side chains would offer sites for post-polymerization modification. A notable advanced method is the palladium-catalyzed chain-growth allylic amination polymerization of vinyl aziridines, which can produce linear polymers with a defined microstructure where there are four carbons between each nitrogen atom. nih.gov
Polymers with pendant aziridine rings can be used as cross-linkers for resins containing acidic groups, such as acrylic emulsions and polyurethane dispersions. polyaziridine.compolyaziridineglobal.com The aziridine rings can react with carboxylic acid groups, leading to the formation of a cross-linked network, which can significantly improve the physical and chemical properties of the material. polyaziridine.comresearchgate.net This makes such polymers valuable for enhancing the performance of coatings, inks, and adhesives, leading to improved water and chemical resistance, better abrasion resistance, and faster curing times. polyaziridine.compolyaziridineglobal.com
The potential polymerization pathways for Aziridine, 1,-(1-butenyl)-, (Z)- and the expected polymer characteristics are summarized in the table below.
| Polymerization Pathway | Initiator/Catalyst | Expected Polymer Structure | Potential Properties and Applications |
| Cationic Ring-Opening Polymerization (CROP) | Acids, Lewis Acids | Branched poly(amine) backbone with pendant butenyl groups. rsc.orgresearchgate.net | High amine density, suitable for metal chelation, CO2 capture, and as adhesion promoters. rsc.orgrsc.org |
| Vinyl Polymerization | Radical or Cationic Initiators | Polyalkane backbone with pendant aziridine rings. flinders.edu.au | Reactive polymer for cross-linking, functional coatings, and adhesives. polyaziridine.com |
| Palladium-Catalyzed Allylic Amination | Palladium-Phosphoramidite Complexes | Linear poly(amine) with a C4N1 backbone. nih.gov | Well-defined, nitrogen-rich polymer for advanced material applications. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
